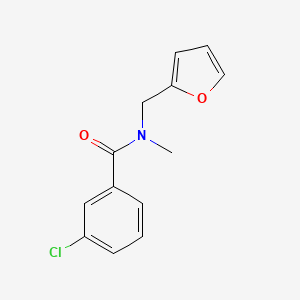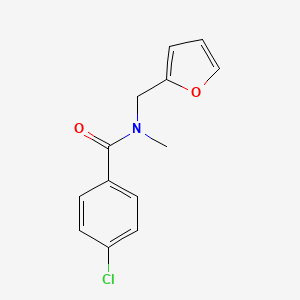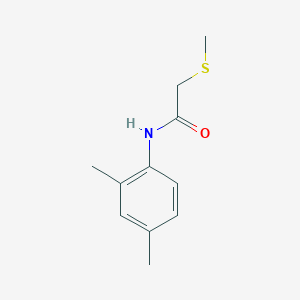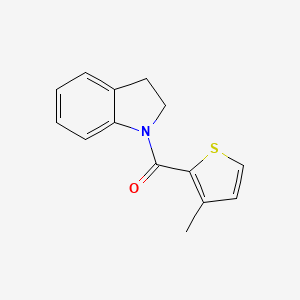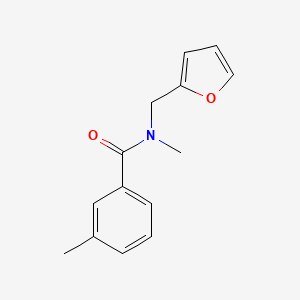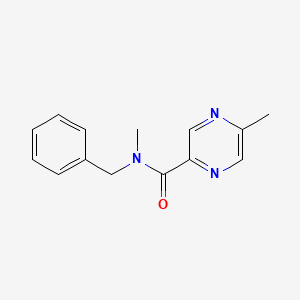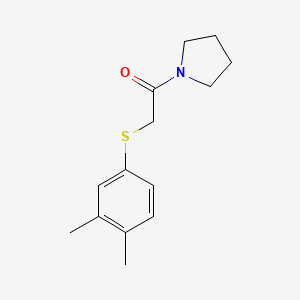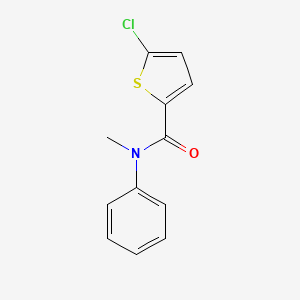![molecular formula C19H24N2O B7475091 cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone](/img/structure/B7475091.png)
cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone, also known as CPI, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPI belongs to the class of piperidine derivatives and has been synthesized using various methods.
作用機序
The mechanism of action of cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone is not fully understood, but it is believed to act on various signaling pathways involved in cell growth, inflammation, and apoptosis. cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant response genes.
Biochemical and Physiological Effects
cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone has been shown to induce apoptosis in cancer cells by activating the caspase pathway. cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In neurological disorders, cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone has been shown to reduce oxidative stress and inflammation, leading to neuroprotection.
実験室実験の利点と制限
Cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone has several advantages for lab experiments, including its specificity and potency. cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone has shown high selectivity towards its target enzymes, making it a suitable candidate for drug development. cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone has also shown high potency in inhibiting its target enzymes, making it a potential therapeutic agent. However, cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone has some limitations, including its complex synthesis process and limited availability.
将来の方向性
For research on cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone include the development of cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone-based drugs, the identification of new targets, and the investigation of its pharmacokinetics and pharmacodynamics.
合成法
Cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone has been synthesized using various methods, including the reaction of 4-(1H-indol-3-yl)piperidine with cyclopentanone in the presence of a Lewis acid catalyst. Another method involves the reduction of cyclopentanone with sodium borohydride followed by the reaction with 4-(1H-indol-3-yl)piperidine. The synthesis of cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone is a complex process that requires expertise and specialized equipment.
科学的研究の応用
Cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone has shown potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer, cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation is a hallmark of several diseases, and cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
特性
IUPAC Name |
cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c22-19(15-5-1-2-6-15)21-11-9-14(10-12-21)17-13-20-18-8-4-3-7-16(17)18/h3-4,7-8,13-15,20H,1-2,5-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPSSPOLNDNXNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(CC2)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-bromophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475012.png)
